molecular formula C5H3ClIN B1352658 5-Chloro-2-iodopyridine CAS No. 244221-57-6

5-Chloro-2-iodopyridine

Cat. No. B1352658
M. Wt: 239.44 g/mol
InChI Key: CXWLXKZIXLOBCC-UHFFFAOYSA-N
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Description

5-Chloro-2-iodopyridine is a halo-substituted pyridine . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .


Synthesis Analysis

5-Chloro-2-iodopyridine may be used as a reagent in the multi-step synthesis of (±)-epibatidine . It may be used in the synthesis of 2-Chloro-5-phenylpyridine via Suzuki coupling reaction with phenylboronic acid dimethyl ester .


Molecular Structure Analysis

The molecular weight of 5-Chloro-2-iodopyridine is 239.44 . The SMILES string representation is Clc1ccc(I)cn1 .


Chemical Reactions Analysis

5-Chloro-2-iodopyridine may be used in the synthesis of exo-5- and exo-6-(6′-chloro-3′-pyridyl)-2-azabicyclo[2.2.1]heptanes via Heck coupling reaction with N-protected 2-azabicyclo[2.2.1]hept-5-enes .


Physical And Chemical Properties Analysis

5-Chloro-2-iodopyridine is a solid substance . It has a melting point of 95-98 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Halogen-rich Intermediates for Medicinal Chemistry : 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a closely related compound, has been synthesized and used as a halogen-rich intermediate in the creation of pentasubstituted pyridines with functionalities suitable for chemical manipulations in medicinal chemistry research (Wu et al., 2022).

  • Basicity Gradient-Driven Isomerization : Isomerization processes involving similar compounds like 5-Chloro-2,3-difluoropyridine have been studied, demonstrating the versatility of halopyridines in creating structurally diverse compounds for various applications (Schlosser & Bobbio, 2002).

  • Formation of Iodo[1,3]dioxolo[4,5‐c]pyridine Derivatives : Research has shown the unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines from functionalized 5-iodopyridine derivatives, illustrating the complex chemical behaviors of these compounds (Lechel et al., 2012).

Applications in Synthesis and Catalysis

  • Regioselective Palladium-Catalyzed Aminations : The use of similar halopyridines like 2-chloro-3-iodo- and 2-chloro-5-iodopyridine in regioselective palladium-catalyzed aminations has been demonstrated, showing their importance in synthesizing base-sensitive compounds (Maes et al., 2002).

  • Ortho-Lithiation and Synthesis of Polysubstituted Pyridines : Ortho-lithiation of iodopyridines, including 2-chloro-3-iodopyridine, leads to lithio intermediates that are useful in the synthesis of a wide range of polysubstituted pyridines, demonstrating their utility in constructing complex molecular structures (Rocca et al., 1993).

Spectroscopic and Electronic Studies

  • Vibrational Spectra and Ab Initio Studies : Studies on compounds like 2-amino-5-iodopyridine using Fourier transform Raman and infrared spectra have provided insights into the vibrational characteristics and electronic properties of iodopyridines, which are crucial for understanding their reactivity and interactions (Sundaraganesan et al., 2007).

Safety And Hazards

5-Chloro-2-iodopyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or if inhaled .

Future Directions

While specific future directions for 5-Chloro-2-iodopyridine are not mentioned in the search results, it is used as a reagent in the multi-step synthesis of various compounds , indicating its potential for use in further chemical and biological research.

properties

IUPAC Name

5-chloro-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN/c6-4-1-2-5(7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWLXKZIXLOBCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455867
Record name 5-Chloro-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-iodopyridine

CAS RN

244221-57-6
Record name 5-Chloro-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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